molecular formula C14H18N2O4 B14848825 2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone

2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone

Cat. No.: B14848825
M. Wt: 278.30 g/mol
InChI Key: HLSAKKGKXXDBEB-UHFFFAOYSA-N
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Description

2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone is a complex organic compound with a unique structure that includes a morpholine ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone typically involves multiple steps. One common method includes the reaction of a phenoxy compound with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-piperidin-1-ylethanone
  • 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]chromen-2-one

Uniqueness

2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and phenoxy group make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H18N2O4/c1-11(15-18)12-3-2-4-13(9-12)20-10-14(17)16-5-7-19-8-6-16/h2-4,9,18H,5-8,10H2,1H3

InChI Key

HLSAKKGKXXDBEB-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)OCC(=O)N2CCOCC2

Origin of Product

United States

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